molecular formula C15H14O3 B14364356 2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 90330-89-5

2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one

Cat. No.: B14364356
CAS No.: 90330-89-5
M. Wt: 242.27 g/mol
InChI Key: VWECSCQVQXTNKO-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound with the molecular formula C20H18O4 and a molecular weight of 322.3545 . This compound is known for its unique structure, which includes a pyrano3,2-cbenzopyran core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one typically involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with methanol in the presence of concentrated hydrochloric acid. The reaction mixture is refluxed for an hour and then allowed to crystallize under anaerobic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents into the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution can introduce various functional groups into the aromatic ring .

Scientific Research Applications

2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets. For instance, as an anticoagulant, it inhibits the synthesis of vitamin K-dependent clotting factors by interfering with the enzyme vitamin K epoxide reductase . This inhibition prevents the formation of active clotting factors, thereby exerting its anticoagulant effect.

Comparison with Similar Compounds

Similar Compounds

  • Cyclocoumarol
  • Anticoagulans 63
  • Cumopyran
  • Methanopyranorin

Uniqueness

2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

90330-89-5

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2,2,4-trimethylpyrano[3,2-c]chromen-5-one

InChI

InChI=1S/C15H14O3/c1-9-8-15(2,3)18-13-10-6-4-5-7-11(10)17-14(16)12(9)13/h4-8H,1-3H3

InChI Key

VWECSCQVQXTNKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC2=C1C(=O)OC3=CC=CC=C32)(C)C

Origin of Product

United States

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